7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride, commonly referred to as a phenoxazine derivative, is a synthetic compound with notable applications in various scientific fields. Its chemical structure is characterized by a phenoxazine core with multiple functional groups, including dimethylamino, hydroxy, and methoxycarbonyl substituents. The compound is recognized for its potential in dye applications and biological research.
This compound has been cataloged under several identifiers, including the CAS registry number 6416-51-9 and the European Chemical Agency registration number 229-126-6. It belongs to the class of organic compounds known as phenoxazines, which are aromatic compounds often used in dyes and pigments. The International Chemical Identifier (InChI) for this substance is VWRUXDAQVHIGKB-UHFFFAOYSA-N, and its molecular formula is C16H15N2O5.Cl .
The synthesis of 7-(dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride typically involves multi-step organic reactions. While specific protocols may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor progress and confirm structure.
The molecular structure of 7-(dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride features a central phenoxazine ring system with substituents that influence its chemical behavior:
The molecular weight of this compound is approximately 318.76 g/mol. The SMILES representation is c12c(c(cc(c1O)O)C(=O)OC)nc3ccc(cc3[o+]2)N(C)C.[Cl-], which provides insight into its structural configuration .
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride can undergo various chemical reactions:
These reactions are influenced by solvent choice, temperature, and concentration of reactants. Kinetic studies may be necessary to elucidate reaction mechanisms and rates.
The mechanism of action for 7-(dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride primarily relates to its role as a dye or biological probe:
Research indicates that compounds like this one can exhibit fluorescence properties when bound to specific targets, enabling visualization in biological assays .
Relevant data regarding melting point or boiling point may require specific experimental determination as they are not universally reported .
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride finds applications across various scientific domains:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8